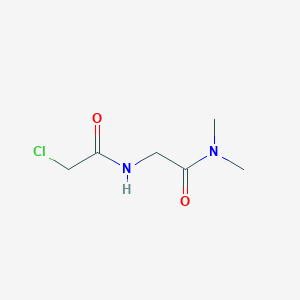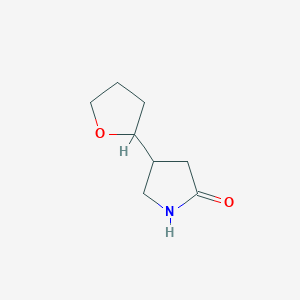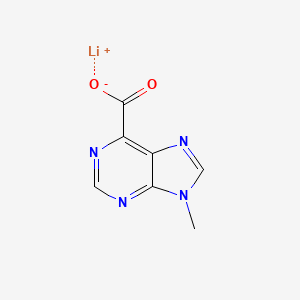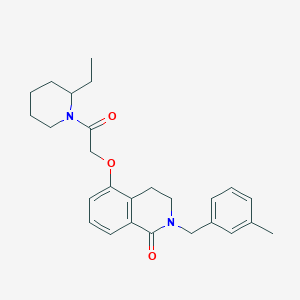
5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H32N2O3 and its molecular weight is 420.553. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Chemical Synthesis and Computational Analysis : Studies like those by Halim and Ibrahim (2017) have detailed the synthesis and structural analysis of similar heterocyclic compounds. These studies often involve computational methods like Density Functional Theory (DFT) to investigate the equilibrium geometry of these compounds, which is crucial in understanding their physical and chemical properties (Halim & Ibrahim, 2017).
Photolysis and Pyrolysis Studies : Research by Singh and Prager (1992) on similar compounds has explored the photolysis and pyrolysis pathways. Such studies are significant for understanding the stability and reactivity of these compounds under various conditions (Singh & Prager, 1992).
Molecular Structure and Properties
X-ray Diffraction and DFT Calculations : Works like that of Yılmaz et al. (2020) have employed X-ray diffraction and DFT calculations to analyze the molecular structure of similar compounds. These studies provide insights into the electronic properties and potential applications in fields like materials science (Yılmaz et al., 2020).
Antioxidant Activity and DNA Binding Studies : Research has been conducted on the antioxidant activities and DNA binding capabilities of similar compounds, as seen in the study by Yılmaz et al. (2020). Such properties are crucial for the development of new materials and drugs (Yılmaz et al., 2020).
Potential Applications in Drug Discovery
- Binding Affinity and Selectivity : Onyameh et al. (2021) have studied compounds like 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one for their binding affinity to receptors, demonstrating potential applications in drug discovery (Onyameh et al., 2021).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : Research on similar compounds has also focused on their synthesis and evaluation for antimicrobial properties. For instance, Saravanan et al. (2015) have synthesized and tested various derivatives for potential antimicrobial applications (Saravanan, Alagarsamy, & Prakash, 2015).
Propiedades
IUPAC Name |
5-[2-(2-ethylpiperidin-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-3-21-10-4-5-14-28(21)25(29)18-31-24-12-7-11-23-22(24)13-15-27(26(23)30)17-20-9-6-8-19(2)16-20/h6-9,11-12,16,21H,3-5,10,13-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJVJBGVBVBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)
![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)
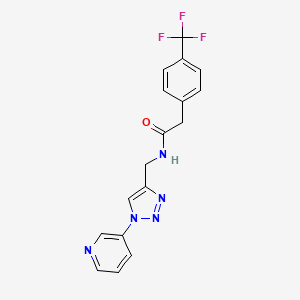
![3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2939287.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)
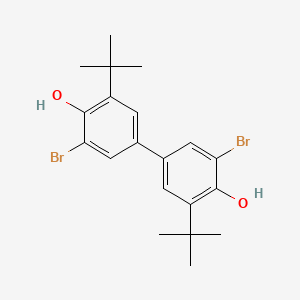
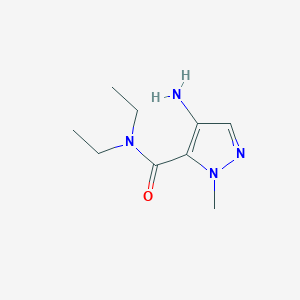
![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)
![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)
